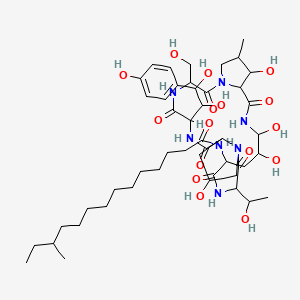
Mulundocandin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mulundocandin, also known as this compound, is a useful research compound. Its molecular formula is C48H77N7O16 and its molecular weight is 1008.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Characteristics and Mechanism of Action
Mulundocandin is characterized by its molecular formula C48H77N7O16 and belongs to the echinocandin class of antifungal agents. Its mechanism of action primarily involves the inhibition of glucan synthesis in fungal cell walls, leading to cell lysis and death. Specifically, this compound preferentially inhibits germ tube formation in Candida species, which is critical for their pathogenicity .
In Vitro Activity
This compound has demonstrated significant antifungal activity against several Candida species:
- Candida albicans : MIC (Minimum Inhibitory Concentration) ranges from 0.5 to 4.0 µg/ml.
- Candida glabrata : MIC ranges from 2.0 to 4.0 µg/ml.
- Candida tropicalis : MIC ranges from 1.0 to 8.0 µg/ml.
However, it shows limited efficacy against non-albicans isolates and is inactive against Cryptococcus neoformans, Aspergillus species, and Trichophyton .
In Vivo Studies
In animal models, particularly murine models of aspergillosis, this compound has shown promising results, indicating its potential for treating systemic fungal infections. The compound's efficacy was observed through significant reductions in fungal burden in infected tissues .
Comparative Analysis with Other Antifungals
The following table summarizes the comparative antifungal activity of this compound with other known antifungal agents:
| Antifungal Agent | Target Organisms | MIC Range (µg/ml) | Notable Features |
|---|---|---|---|
| This compound | Candida albicans, C. glabrata, C. tropicalis | 0.5 - 8.0 | Effective against yeast forms; poor activity against molds |
| Caspofungin | Candida spp., Aspergillus spp. | 0.03 - 8 | Broad-spectrum echinocandin; used clinically |
| Amphotericin B | Broad-spectrum | Varies | High toxicity; used for severe infections |
| Fluconazole | Candida albicans, some non-albicans | 0.5 - >256 | Oral bioavailability; resistance issues |
Case Studies and Clinical Implications
-
Case Study on Efficacy Against Candida albicans :
A study demonstrated that this compound significantly reduced cell viability in Candida albicans cultures after exposure at concentrations above the MIC, achieving a 99.9% reduction in cell viability within hours . -
Morphological Changes in Aspergillus spp. :
Research indicated that this compound caused notable morphological alterations in Aspergillus fumigatus, including abnormal hyphal growth and swollen germ tubes at sub-MIC levels, suggesting its potential utility against this pathogen despite higher MIC values . -
Potential in Combination Therapy :
Preliminary studies have suggested that combining this compound with other antifungal agents may enhance its efficacy against resistant strains of fungi, presenting a promising avenue for future research .
特性
分子式 |
C48H77N7O16 |
|---|---|
分子量 |
1008.2 g/mol |
IUPAC名 |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide |
InChI |
InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69) |
InChIキー |
WUPSJTQKGFMDON-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O |
同義語 |
mulundocandin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















